7-Bromochroman-3-OL chemical properties and structure
7-Bromochroman-3-OL chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromochroman-3-ol is a heterocyclic organic compound belonging to the chromanol family. Its structure, featuring a chroman core substituted with a bromine atom and a hydroxyl group, makes it a molecule of significant interest in medicinal chemistry and drug discovery. The presence of the bromine atom and the hydroxyl group at specific positions offers potential for diverse chemical modifications and biological activities. This technical guide provides a detailed overview of the chemical properties, structure, and potential applications of 7-Bromochroman-3-ol, with a focus on experimental data and methodologies relevant to researchers in the field.
Chemical Properties and Structure
7-Bromochroman-3-ol is characterized by the molecular formula C₉H₉BrO₂ and a formula weight of 229.07 g/mol .[1] Its chemical structure consists of a dihydropyran ring fused to a benzene ring, with a bromine atom attached to the 7th position of the aromatic ring and a hydroxyl group at the 3rd position of the dihydropyran ring.
Table 1: Physicochemical Properties of 7-Bromochroman-3-ol
| Property | Value | Reference |
| CAS Number | 1060814-29-0 | [1] |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Formula Weight | 229.07 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| IUPAC Name | 7-Bromochroman-3-ol | |
| SMILES | C1C(C2=CC(=C(C=C2)Br)O1)O |
Structural Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of organic molecules. While specific experimental spectra for 7-Bromochroman-3-ol are not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar chroman structures and the known effects of substituents.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons on the dihydropyran ring, and the hydroxyl proton. The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. The protons at C2, C3, and C4 of the chroman ring will show complex splitting patterns due to their diastereotopic nature and coupling with each other. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift may vary with concentration and solvent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the bromine and oxygen substituents. The carbons of the dihydropyran ring (C2, C3, and C4) will appear in the aliphatic region of the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be crucial to distinguish between CH, CH₂, and CH₃ groups, although there are no methyl groups in this structure.[2]
Experimental Protocols
Synthesis of Substituted Chroman-3-ols
While a specific protocol for the synthesis of 7-Bromochroman-3-ol is not detailed in the available literature, a general approach for the synthesis of substituted chroman-3-ols involves the reduction of the corresponding chroman-3-one. A plausible synthetic route is outlined below.
Workflow for the Synthesis of 7-Bromochroman-3-ol
Caption: A generalized workflow for the synthesis of 7-Bromochroman-3-ol.
General Experimental Protocol:
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Reduction of 7-Bromochroman-3-one: To a solution of 7-bromochroman-3-one in a suitable solvent such as methanol or ethanol, a reducing agent like sodium borohydride (NaBH₄) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC). The reduction of the carbonyl group in chroman-4-ones to the corresponding chroman-4-ols has been reported to proceed with high diastereoselectivity.[3][4][5]
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Work-up: Upon completion of the reaction, the reaction mixture is typically quenched by the slow addition of water or a dilute acid. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 7-Bromochroman-3-ol.
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Characterization: The structure of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Signaling Pathways
While there is no specific data on the biological activity of 7-Bromochroman-3-ol, the chroman scaffold is a common motif in a wide range of biologically active natural products and synthetic compounds. Halogenated organic compounds, particularly those of marine origin, have also been shown to possess a variety of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[6][7][8][9][10]
Derivatives of the closely related chroman-4-one have been investigated as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related diseases.[4][5] This suggests that 7-Bromochroman-3-ol and its derivatives could be valuable starting points for the development of novel therapeutic agents. Further research is needed to explore the specific biological targets and signaling pathways modulated by this compound.
Logical Relationship of Chroman Derivatives in Drug Discovery
Caption: Potential drug discovery pathways originating from the chroman scaffold.
Safety and Handling
Specific safety data for 7-Bromochroman-3-ol is not available. However, based on the safety data for related brominated aromatic compounds and chroman derivatives, it is prudent to handle this compound with care in a well-ventilated laboratory fume hood.[11] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.[1]
Conclusion
7-Bromochroman-3-ol represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established chemical transformations, and its structure possesses features that are often associated with significant biological activity. This technical guide has summarized the currently available information and provided a framework for future research. Further experimental investigation is required to fully characterize its physicochemical properties, optimize its synthesis, and elucidate its biological potential. The data presented herein serves as a valuable resource for researchers and scientists interested in the exploration of novel chroman derivatives for applications in drug discovery and development.
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. forskning.ruc.dk [forskning.ruc.dk]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]
- 9. biological-activity-of-recently-discovered-halogenated-marine-natural-products - Ask this paper | Bohrium [bohrium.com]
- 10. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]



